molecular formula C7H19N3 B090873 N,N-Bis(3-aminopropyl)methylamine CAS No. 105-83-9

N,N-Bis(3-aminopropyl)methylamine

Cat. No. B090873
Key on ui cas rn: 105-83-9
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500452

Procedure details

Into 180 ml of water, was dissolved 150 g of bis(3-aminopropyl)methylamine followed by 53 g of triethylamine. To the solution, while being cooled in ice and stirred, was added portionwise a solution of 83 g (1/3 equivalent) of 4,6-dimethyl-2-tert-butoxycarbonylthiopyrimidine in 200 ml of dioxane. The mixture was allowed to react at room temperature for 5 hours. The reaction mixture was stripped of the dioxane and triethyl amine by disillation under reduced pressure. The residue was adjusted to pH 2 with 6N hydrochloric acid and washed with chloroform. The aquoues layer was adjusted to pH 13.5 with sodium hydroxide and extracted with chloroform. The chloroform layer was dried over sodium sulfate and freed from the solvent by distillation under reduced pressure to yield 60 g (24% yield) of (3-tert-butoxycarbonylaminopropyl)-(3-aminopropyl)methylamine (BOC-APMP).
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
53 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[NH2:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:8][CH2:9][CH2:10][NH2:11])[CH3:7].CC1C=C(C)N=C(S[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])N=1.Cl>O1CCOCC1.C(N(CC)CC)C>[C:24]([O:23][C:21]([NH:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:8][CH2:9][CH2:10][NH2:11])[CH3:7])=[O:22])([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
O
Name
Quantity
150 g
Type
reactant
Smiles
NCCCN(C)CCCN
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)SC(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
53 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the solution, while being cooled in ice
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCN(C)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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